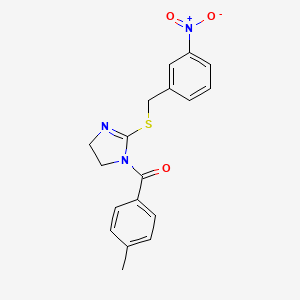

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Description

The compound "(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone" features a dihydroimidazole core substituted with a 3-nitrobenzylthio group at position 2 and a p-tolyl methanone at position 1. Its structure combines electron-withdrawing (nitro) and hydrophobic (p-tolyl) substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name |

(4-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-5-7-15(8-6-13)17(22)20-10-9-19-18(20)25-12-14-3-2-4-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYLRFSHOFVIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures often interact with proteins or enzymes at the benzylic position. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the benzylic position. This could involve processes such as free radical bromination, nucleophilic substitution, or oxidation. The exact changes resulting from these interactions would depend on the specific targets and the nature of the compound’s interaction with them.

Biological Activity

The compound (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone , commonly referred to as a derivative of imidazole, has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Imidazole ring : Known for its role in biological systems.

- 3-nitrobenzyl thioether : Imparts specific reactivity and potential for enzyme interaction.

- p-Tolyl group : Enhances lipophilicity, aiding in membrane permeability.

The molecular formula is with a molecular weight of 345.40 g/mol. It typically appears as a yellow crystalline powder with a melting point between 200–215 °C and is soluble in organic solvents like DMSO and DMF.

Enzyme Inhibition

The compound exhibits significant inhibitory activity against cysteine proteases, which are crucial in various pathological processes including cancer progression and viral infections. The nitro group can undergo reduction to form reactive intermediates that interact with target enzymes, leading to their inhibition .

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Cysteine Proteases | Competitive | Not specified |

| Farnesyltransferase | Potent Inhibitor | 24 nM |

Anti-Cancer Properties

Preclinical studies indicate that this compound has anti-tumor properties. It has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility as a therapeutic agent .

Anti-Inflammatory and Anti-Viral Activities

Research has demonstrated that the compound possesses anti-inflammatory properties, potentially modulating inflammatory pathways through enzyme inhibition. Additionally, its structure suggests possible anti-viral activity by disrupting viral replication mechanisms .

The mechanism of action is primarily attributed to:

- Binding to Enzymes/Receptors : The imidazole ring facilitates interactions with metal ions and other biomolecules, modulating receptor activity.

- Formation of Reactive Intermediates : The reduction of the nitro group leads to the generation of reactive species that can covalently modify target proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

- Imidazole Thioacetanilides : These compounds displayed significant antiviral activity against HIV by inhibiting reverse transcriptase .

- Tetrahydroimidazole Derivatives : Demonstrated potent inhibition of farnesyltransferase, showcasing the importance of structural modifications on biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural homology with several imidazole derivatives reported in the literature:

Key Observations :

- Aromatic Substituents: The p-tolyl methanone contributes hydrophobicity, similar to trimethoxyphenyl or chlorophenyl groups in other derivatives, which are associated with membrane permeability and target affinity .

Critical Analysis :

Physicochemical and Spectral Properties

Comparative data for key parameters:

Insights :

- The nitro group’s strong IR absorption (~1550 cm⁻¹) and deshielded aromatic protons in NMR distinguish the target compound from non-nitro analogs .

- Higher melting points in nitro-substituted derivatives (e.g., 276–278°C in ) suggest increased crystallinity due to polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.